1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of indolone derivatives and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Biological Activity
Compounds like 1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone have been explored for their synthetic and biological properties. Koz’minykh et al. (1997) discuss the synthesis and potential antibacterial, antiviral, and anticonvulsive activities of similar 3-acylmethylene and 3-hydroxy-2-indolones. This work highlights the versatility of these compounds in medicinal chemistry and their potential in therapeutic applications (Koz’minykh et al., 1997).
Reactivity and Product Formation
Condie and Bergman (2004) examined the reactivity of β-Carbolines and Cyclopenta[b]indolones derived from intramolecular cyclization processes involving similar structures. Their work provides insights into the complex chemical behaviors of these compounds and their potential in synthesizing novel derivatives with various biological activities (Condie & Bergman, 2004).
Molecular-Electronic Structures and Aggregation
Low et al. (2004) explored the polarized molecular-electronic structures and supramolecular aggregation in compounds closely related to 1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone. Their findings shed light on the unique molecular interactions and potential for forming complex structures, which can be crucial in drug design and material science applications (Low et al., 2004).
Anticancer Potential
Compounds structurally similar to 1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone have been evaluated for their anticancer properties. Ma et al. (2017) isolated related compounds from traditional Chinese medicine and assessed their effectiveness against cancer cell lines, demonstrating the potential of such compounds in cancer therapy (Ma et al., 2017).
properties
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone |
---|---|
Molecular Formula |
C25H21NO5 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C25H21NO5/c1-16-6-9-18(10-7-16)21(27)13-25(29)19-4-2-3-5-20(19)26(24(25)28)14-17-8-11-22-23(12-17)31-15-30-22/h2-12,29H,13-15H2,1H3 |
InChI Key |
COQRQYLRLFIBOS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC5=C(C=C4)OCO5)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC5=C(C=C4)OCO5)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.